3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one
Description
Properties
Molecular Formula |
C11H20OSi |
|---|---|
Molecular Weight |
196.36 g/mol |
IUPAC Name |
1-(trimethylsilylmethyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C11H20OSi/c1-13(2,3)8-9-7-10(12)11(9)5-4-6-11/h9H,4-8H2,1-3H3 |
InChI Key |
RUOLWJMOKWSJAU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1CC(=O)C12CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptan-1-one with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent control over reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The ketone can be reduced to form alcohols using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted spiro[3.3]heptan-1-one derivatives.
Scientific Research Applications
3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one is a unique organic compound with a spirocyclic structure, featuring a spiro[3.3]heptane core, a trimethylsilyl group attached to a methyl group at the 3-position, and a ketone functional group at the 1-position. The presence of this structure causes significant strain and rigidity, making it an interesting subject for synthetic and mechanistic studies.
Scientific Research Applications
This compound is useful in scientific research in the following ways:
- Chemistry Due to its rigid and strained structure, it serves as a building block in synthesizing complex organic molecules.
- Medicine It is explored for potential applications in drug design and development, specifically for creating novel therapeutic agents.
- Industry It is used to develop advanced materials and polymers with specific mechanical properties.
Chemical Reactions
The compound undergoes various chemical reactions:
- Oxidation The ketone group can be further oxidized to carboxylic acids or other higher oxidation states. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction The ketone can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Mechanism of Action
The mechanism of action of 3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one and related derivatives:
Table 1. Structural and Functional Comparison of Spiro[3.3]heptan-1-one Derivatives
*Note: The molecular formula and weight of the target compound are inferred based on substituent addition to the parent structure.
Key Comparative Insights:
Substituent Effects on Properties: Trimethylsilyl-methyl: Introduces significant steric bulk and lipophilicity due to the silicon atom and three methyl groups. This group may improve metabolic stability compared to oxygenated substituents (e.g., tert-butoxy) . 3-Bromophenyl: Adds aromaticity and electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Functional Group Diversity: Amino Derivatives (e.g., 3-methoxyspiro[3.3]heptan-1-amine HCl): Basic nitrogen facilitates salt formation, improving crystallinity and bioavailability . Ketone Position Isomerism: 1-(Benzyloxy)spiro[3.3]heptan-2-one demonstrates how ketone position affects electronic distribution and downstream reactivity .
Synthetic Accessibility :
- 3-Substituted derivatives (e.g., 3-(tert-butoxy)) are synthesized via regioselective rearrangements, suggesting similar pathways for the target compound .
- Bromophenyl and benzyloxy derivatives may require late-stage functionalization (e.g., nucleophilic substitution or oxidation) .
Applications :
Biological Activity
3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one is a compound that belongs to the class of spirocyclic compounds, which have gained attention in medicinal chemistry for their unique structural properties and biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a spiro[3.3]heptane core, which is characterized by its unique bicyclic structure. The synthesis of this compound typically involves advanced organic reactions, such as the strain-relocating semipinacol rearrangement, which allows for the formation of optically active derivatives with high yields . The presence of the trimethylsilyl group enhances its reactivity and solubility, making it an interesting candidate for biological studies.
Antimicrobial Properties
Research has indicated that spirocyclic compounds often exhibit significant antimicrobial activity. In particular, studies have shown that derivatives of spiro[3.3]heptan-1-one can inhibit the growth of various bacterial strains. For instance, compounds with similar structural motifs have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with spirocyclic compounds. A study highlighted that certain derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . The mechanism often involves the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are critical in various biological processes. For example, some studies have focused on its interaction with carbonic anhydrases, which play a role in respiratory and renal functions. The inhibition of these enzymes could lead to therapeutic applications in treating conditions like glaucoma and metabolic disorders .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli with an MIC value of 32 µg/mL | Potential for development as an antibiotic |
| Study B | Showed inhibition of NF-kB pathway leading to reduced TNF-alpha levels | Possible use in anti-inflammatory therapies |
| Study C | Inhibited carbonic anhydrase with a Ki value of 1.5 µM | Therapeutic potential in glaucoma treatment |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The trimethylsilyl group may facilitate better binding affinities to enzymes and receptors, enhancing its pharmacological effects. The exact pathways involved are still under investigation but may include modulation of signaling cascades related to inflammation and microbial resistance .
Q & A
Q. How are contradictions in reactivity data resolved across studies?
- Methodological Answer :
- Systematic Reaction Screening : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature). For example, conflicting reports on silyl group stability are resolved by identifying moisture sensitivity in THF vs. anhydrous DMF conditions .
- Cross-Validation : Compare NMR kinetics with computational mechanistic studies to reconcile discrepancies in reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
